![molecular formula C8H13BrN4O2 B2696431 叔丁基N-[(3-溴-1H-1,2,4-三唑-5-基)甲基]氨基甲酸酯 CAS No. 1823879-91-9](/img/structure/B2696431.png)

叔丁基N-[(3-溴-1H-1,2,4-三唑-5-基)甲基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

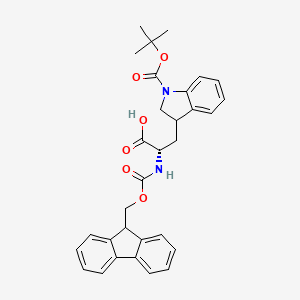

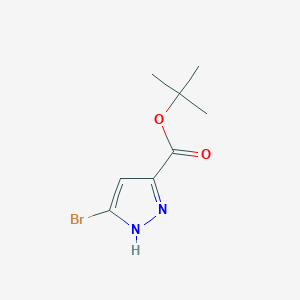

“Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a functional group derived from carbamic acid), a bromo group, and a 1,2,4-triazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through various organic reactions. For example, tert-butyl carbamates can be synthesized from the corresponding amines and di-tert-butyl dicarbonate . The 1,2,4-triazole ring can be synthesized through a variety of methods, including the reaction of hydrazides with a suitable electrophile .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups. The tert-butyl group is a bulky group that could influence the overall shape of the molecule. The 1,2,4-triazole ring is a heterocyclic ring containing two nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The carbamate group could undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carbamate group and the bromo group could increase the compound’s solubility in polar solvents .科学研究应用

合成和抗菌活性

相关化合物的显着应用之一涉及表现出抗菌活性的衍生物的合成。例如,Ghoneim 和 Mohamed (2013) 探索了从叔丁基氨基甲酸酯合成 1, 3, 4-恶二唑-2-硫酮和 1, 2, 4-三唑衍生物。这些化合物使用各种光谱方法进行表征,并对其生物活性进行测试,突出了该化合物在开发抗菌剂中的相关性 (Ghoneim & Mohamed, 2013)。

材料科学和催化

在材料科学中,结构相关的氨基甲酸酯衍生物已被合成并表征,以研究它们的相互作用和氢键,有助于理解分子结构和设计。Das 等人 (2016) 提供了对两个氨基甲酸酯衍生物中强弱氢键相互作用的见解,强调了它们在设计三维分子结构中的潜力 (Das et al., 2016)。

化学反应和机理

Chankeshwara 和 Chakraborti (2006) 的研究证明了使用三卤化铟作为胺的 N-叔丁氧羰基化的高效催化剂,这一过程与包括叔丁基氨基甲酸酯在内的分子的改性有关。这项研究强调了该化合物在促进有机合成中的化学选择性转化过程中的作用 (Chankeshwara & Chakraborti, 2006)。

作用机制

Target of Action

The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds, including 1,2,4-triazoles, are often found in various pharmaceuticals and exhibit a wide range of biological activities . .

Mode of Action

The mode of action would depend on the specific biological target of the compound. Generally, compounds interact with their targets through various types of chemical bonds and intermolecular forces, leading to changes in the target’s function. The bromine atom in the compound could potentially be involved in halogen bonding with the target .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Many drugs work by modulating the activity of enzymes or receptors, which can affect various biochemical pathways .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), greatly influence its bioavailability. The presence of the tert-butyl carbamate group could potentially influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. These effects could range from changes in cellular signaling to alterations in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For example, the stability of the compound could be affected by the presence of nucleophiles due to the potential for reactions with the bromine atom .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BrN4O2/c1-8(2,3)15-7(14)10-4-5-11-6(9)13-12-5/h4H2,1-3H3,(H,10,14)(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWEQOYZNZAOSSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC(=NN1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3-bromo-1H-1,2,4-triazol-5-yl)methyl]carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-(2-fluorophenyl)-4-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2696351.png)

![N-(3-chloro-4-methylphenyl)-2-((6-isopropyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2696360.png)

![(E)-4-(Dimethylamino)-N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]but-2-enamide](/img/structure/B2696366.png)

![2-(4-Chloro-3-nitrobenzoyl)-6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2696368.png)